molecular formula C14H13BrO3 B139402 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 27655-95-4

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B139402
CAS No.: 27655-95-4
M. Wt: 309.15 g/mol
InChI Key: JZRWXNBIQCMXSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Scientific Research Applications

Pharmaceutical Development

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is primarily recognized as an impurity in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to naproxen allows researchers to study its pharmacological effects and potential therapeutic uses. The compound may provide insights into the development of new analgesics with improved efficacy and safety profiles .

Mechanism of Action Studies

The compound's mechanism of action involves interaction with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By studying its effects on COX activity, researchers can better understand the anti-inflammatory properties of brominated naphthalene derivatives and their potential to mitigate pain and inflammation .

Synthesis of Novel Compounds

As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique functional groups enable chemists to explore various reaction mechanisms and develop new derivatives with enhanced biological activities .

Case Study 1: Analgesic Properties

Research has demonstrated that compounds structurally related to naproxen exhibit similar analgesic properties. A study evaluated the anti-inflammatory effects of various brominated naphthalene derivatives, including this compound, showing promising results in reducing inflammation in animal models .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthesis of this compound as an impurity standard for naproxen production. The study highlighted the importance of controlling reaction conditions to minimize impurities while maximizing yield, thus enhancing the quality of pharmaceutical formulations .

Comparison with Similar Compounds

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological characteristics .

Biological Activity

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, commonly referred to as 5-Bromonaproxen , is a chemical compound with the molecular formula C14H13BrO3C_{14}H_{13}BrO_3 and a molecular weight of 309.16 g/mol. It is structurally related to naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention primarily as a pharmaceutical impurity in naproxen manufacturing, yet emerging studies suggest it possesses notable biological activities, particularly anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 5-Bromonaproxen includes a naphthalene ring with a bromine atom and a methoxy group, influencing its reactivity and biological activity. The presence of the carboxylic acid group is critical for its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Thus, it shares similar pharmacological properties with naproxen, making it relevant for treating inflammatory conditions such as arthritis.

Biological Activity Overview

Research indicates that 5-Bromonaproxen exhibits significant anti-inflammatory and analgesic activities. Its effectiveness has been demonstrated in various in vivo models:

  • Anti-inflammatory Activity : Studies have shown that at doses around 100 mg/kg, 5-Bromonaproxen significantly reduces inflammation in carrageenan-induced paw edema models.
  • Analgesic Activity : The compound has also been tested for analgesic effects using p-benzoquinone-induced abdominal contraction tests, showing promising results comparable to established NSAIDs.

Comparative Analysis

To better understand the biological activity of 5-Bromonaproxen, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:

CompoundAnti-inflammatory ActivityAnalgesic ActivityComparison to Naproxen
5-Bromonaproxen Significant (100 mg/kg)HighSimilar
Naproxen HighHighReference
Indometacin Very HighVery HighHigher than both

Case Studies

  • Study on Analgesic Efficacy : In a study assessing the analgesic potential of various naphthalene derivatives, 5-Bromonaproxen was found to have lower ulcerogenic properties compared to naproxen while maintaining comparable analgesic effects. This suggests a potentially safer profile for long-term use in pain management .
  • In Vivo Evaluation : Another investigation evaluated the compound's anti-inflammatory effects in animal models, confirming its ability to significantly reduce edema without inducing gastric lesions typically associated with NSAIDs.

Synthesis and Applications

The synthesis of this compound involves several steps, including bromination of 6-methoxynaphthalene followed by acylation. Its primary application lies in quality control as an impurity reference standard in pharmaceutical formulations, particularly for naproxen .

Properties

IUPAC Name

2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRWXNBIQCMXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950307
Record name 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27655-95-4
Record name (±)-5-Bromonaproxen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27655-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid
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Synthesis routes and methods

Procedure details

Quantity
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Reaction Step One
Name
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reactant
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COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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